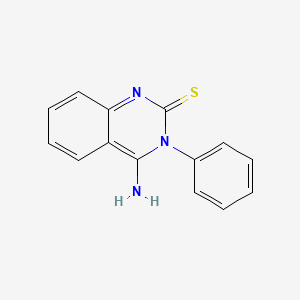
3-Hydroxypropyl propargyl ether
概要
説明
3-Hydroxypropyl propargyl ether is a molecule that contains a total of 18 atoms, including 10 Hydrogen atoms, 6 Carbon atoms, and 2 Oxygen atoms . It has a propargyl group, which is a functional group of 2-propynyl with the structure CH≡C−CH2− . This molecule also contains 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of propargyl derivatives has seen significant progress in the past decade . A series of diversely substituted propargyl ethers were obtained via a Re(I)-catalyzed hydropropargylation reaction between silyl enol ethers and propargyl ether . Mechanistic studies suggested that the reaction proceeded via the intermediacy of vinylidene–alkenyl metal intermediates undergoing a 1,5-hydride transfer .Molecular Structure Analysis
The 3-Hydroxypropyl propargyl ether molecule contains a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .Chemical Reactions Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxypropyl propargyl ether include a boiling point of 55-57 °C/65 mmHg and a density of 0.914 g/mL at 25 °C .科学的研究の応用
Organic Synthesis and Building Blocks
The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration. Over the last decade, significant progress has been made in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more complex building blocks and intermediates . Researchers have explored various methodologies for introducing the propargyl moiety into target compounds, leading to the formation of propargylated derivatives. Notably, tautomerization between the propargyl and allenyl moieties expands the scope of propargylation, as either one can function as a propargylation agent .
Polymer Chemistry and Materials Science
Propargyl ether finds utility in polymer chemistry. For instance:
- Polyferrocenes : Propargyl ether has been used in the preparation of polyferrocenes via polyaddition with 1,1’-bis(azidoethyl)ferrocene . These organometallic polymers exhibit interesting electronic and magnetic properties.
Catalysis and Reaction Intermediates
Propargyl ethers participate in various catalytic reactions. One notable example involves the cascade annulation between propargyl alcohols and 4-hydroxy coumarin, leading to the formation of allenes. Calcium-promoted vinyl-propargyl ether formation followed by [3,3]-Claisen type rearrangement yields the desired products .
Thermosetting Monomers
A novel trifunctional thermosetting monomer containing both propargyl ether and phthalonitrile groups has been synthesized. Thermal polymerization of this monomer results in the formation of materials with interesting properties. However, it’s essential to consider the decomposition of the propargyl ether during the process .
作用機序
Target of Action
Propargyl-linked compounds, a class to which 3-hydroxypropyl propargyl ether belongs, demonstrate potent antibacterial activity against both gram-positive and gram-negative pathogenic bacteria .
Mode of Action
Propargyl ethers are known to undergo nucleophilic displacement of the propargylic alcohol, a sought-after method in organic synthesis . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
Biochemical Pathways
Propargyl ethers are known to be involved in various synthetic transformations . For instance, a reaction involving propargyl alcohols and 4-hydroxy coumarin proceeds via a cascade annulation, forming a vinyl-propargyl ether followed by a [3,3]-Claisen type rearrangement .
Pharmacokinetics
Propargyl-linked antifolates, a related class of compounds, have been studied for their pharmacokinetic properties . These studies suggest that the in vivo efficacy of antibiotics is strongly correlated with their pharmacokinetic/pharmacodynamic properties .
Result of Action
Propargyl ethers have been found to possess cytotoxic activity . For instance, certain propargyl ethers were found to have cytotoxic activity against HepG2, LU-1, and Hela cell lines .
Action Environment
The stability of ethers in general can be influenced by factors such as temperature, ph, and the presence of other reactive substances .
Safety and Hazards
将来の方向性
The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . The goal of future research is to highlight these exciting advances and to underscore their impact . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
特性
IUPAC Name |
3-prop-2-ynoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h1,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVSRNTZDSTNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304224 | |
| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5935-29-5 | |
| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 3-(2-propynyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



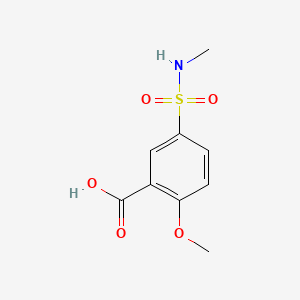
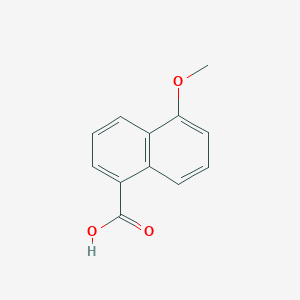

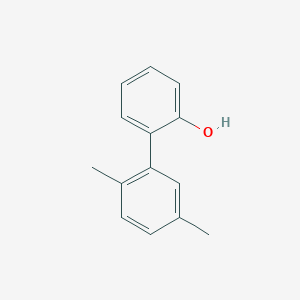
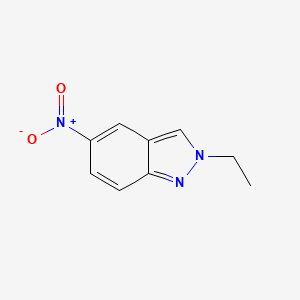
![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)
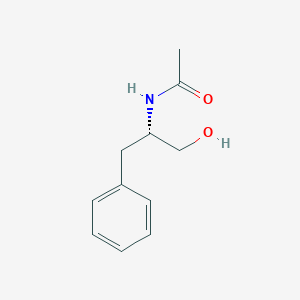
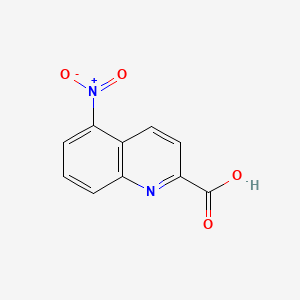
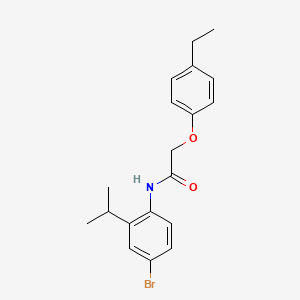
![2-[(4-Methylbenzoyl)amino]benzamide](/img/structure/B3060561.png)


